4-Oxotetrahydro-2H-pyran-2-carboxylic acid
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Overview
Description
4-Oxotetrahydro-2H-pyran-2-carboxylic acid is an organic compound with the molecular formula C6H8O4 It is a six-membered ring structure containing both a ketone and a carboxylic acid functional group
Scientific Research Applications
4-Oxotetrahydro-2H-pyran-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions.
Biology: Its derivatives may exhibit biological activity, making it useful in the development of pharmaceuticals and bioactive compounds.
Industry: Used in the synthesis of fine chemicals and intermediates for various industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Oxotetrahydro-2H-pyran-2-carboxylic acid typically involves the cyclization of appropriate precursors. . This method involves the use of dienones under specific reaction conditions to form the desired pyran ring structure.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The exact methods can vary depending on the desired scale and application, but typically involve similar cyclization reactions as those used in laboratory synthesis.
Chemical Reactions Analysis
Types of Reactions: 4-Oxotetrahydro-2H-pyran-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The ketone group can be further oxidized to form carboxylic acids.
Reduction: The ketone group can be reduced to form alcohols.
Substitution: The carboxylic acid group can participate in esterification and amidation reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Esterification can be carried out using alcohols in the presence of acid catalysts, while amidation can be achieved using amines and coupling agents.
Major Products Formed:
Oxidation: Formation of dicarboxylic acids.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of esters and amides.
Mechanism of Action
The mechanism of action of 4-Oxotetrahydro-2H-pyran-2-carboxylic acid depends on its specific application. In general, its chemical reactivity is influenced by the presence of the ketone and carboxylic acid groups, which can participate in various chemical reactions. The molecular targets and pathways involved would vary based on the specific context in which the compound is used.
Comparison with Similar Compounds
4-Oxotetrahydro-2H-pyran-2-carboxylate: An ester derivative with similar structural features.
2-Pyrone and its derivatives: Compounds with a similar pyran ring structure but different functional groups.
Properties
IUPAC Name |
4-oxooxane-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O4/c7-4-1-2-10-5(3-4)6(8)9/h5H,1-3H2,(H,8,9) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYCCHEBOFRPHMM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CC1=O)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5270-59-7 |
Source
|
Record name | 4-oxooxane-2-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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